Cas no 5977-10-6 (2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid)

2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid structure
5977-10-6 structure
Productnaam:2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid
CAS-nummer:5977-10-6
MF:C16H22O3
MW:262.344085216522
CID:950655
PubChem ID:71170

2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • fencibutirol
    • Fencibutirol [USAN:INN]; Fencibutirol; (+-)-alpha-Ethyl-1-hydroxy-4-phenylcyclohexaneacetic acid; 4-10-00-01088 (Beilstein Handbook Reference); Acido alpha-(1-idrossi-4-fenilcicloesil)buttirico; Acido alpha-(1-idrossi-4-fenilcicloesil)buttirico [Italian]; BRN 2123428; Fencibutirolo; Fencibutirolo [Italian]; Fencibutirolum; Fencibutirolum [INN-Latin]; MG 4833; UNII-H2V165956A; Verecolene; Cyclohexaneacetic acid, alpha-ethyl-1-hydroxy-4-p
    • Verecolene
    • Fencibutirolo [Italian]
    • Fencibutirol [USAN:INN]
    • Fencibutirolum [INN-Latin]
    • MG 4833
    • (+-)-alpha-Ethyl-1-hydroxy-4-phenylcyclohexaneacetic acid
    • Acido alpha-(1-idrossi-4-fenilcicloesil)buttirico [Italian]
    • Cyclohexaneacetic acid, alpha-ethyl-1-hydroxy-4-phenyl-, (+-)-
    • Fencibutirolo
    • Fencibutirolum
    • Verecolene (TN)
    • Fencibutirol (USAN/INN)
    • 2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid
    • A
    • Inchi: 1S/C16H22O3/c1-2-14(15(17)18)16(19)10-8-13(9-11-16)12-6-4-3-5-7-12/h3-7,13-14,19H,2,8-11H2,1H3,(H,17,18)
    • InChI-sleutel: HPLFQKUIHGZHPH-UHFFFAOYSA-N
    • LACHT: OC1(C(C(=O)O)CC)CCC(C2C=CC=CC=2)CC1
    • BRN: 2123428

Berekende eigenschappen

  • Exacte massa: 262.157
  • Monoisotopische massa: 262.157
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 4
  • Complexiteit: 299
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 57.5

Experimentele eigenschappen

  • Dichtheid: 1.144
  • Smeltpunt: 157°
  • Kookpunt: 439°C at 760 mmHg
  • Vlampunt: 233.4°C
  • Brekindex: 1.555

2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-1270280-5.0g
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid
5977-10-6 95%
5g
$2692.0 2023-06-08
Aaron
AR00EWEJ-5g
fencibutirol
5977-10-6 95%
5g
$3727.00 2023-12-13
Enamine
EN300-1270280-10000mg
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid
5977-10-6 95.0%
10000mg
$3992.0 2023-10-02
Enamine
EN300-1270280-2.5g
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid
5977-10-6 95%
2.5g
$1819.0 2023-06-08
Aaron
AR00EWEJ-10g
fencibutirol
5977-10-6 95%
10g
$5514.00 2023-12-13
Enamine
EN300-1270280-1.0g
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid
5977-10-6 95%
1g
$928.0 2023-06-08
Aaron
AR00EWEJ-50mg
fencibutirol
5977-10-6 95%
50mg
$322.00 2025-01-24
Enamine
EN300-1270280-100mg
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid
5977-10-6 95.0%
100mg
$322.0 2023-10-02
Aaron
AR00EWEJ-100mg
fencibutirol
5977-10-6 95%
100mg
$468.00 2025-01-24
A2B Chem LLC
AG94079-100mg
fencibutirol
5977-10-6 95%
100mg
$374.00 2024-04-19

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